molecular formula C10H20O3 B6255823 butyl 4-hydroxy-4-methylpentanoate CAS No. 1861964-48-8

butyl 4-hydroxy-4-methylpentanoate

Cat. No.: B6255823
CAS No.: 1861964-48-8
M. Wt: 188.26 g/mol
InChI Key: UVRSIXOGOGKWMK-UHFFFAOYSA-N
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Description

Butyl 4-hydroxy-4-methylpentanoate is a versatile chemical compound used in various scientific research applications. Its unique properties make it an ideal candidate for applications spanning from pharmaceuticals to material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-hydroxy-4-methylpentanoate typically involves esterification reactions. One common method is the reaction of 4-hydroxy-4-methylpentanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-hydroxy-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-4-methylpentanoic acid.

    Reduction: Formation of butyl 4-hydroxy-4-methylpentanol.

    Substitution: Formation of butyl 4-amino-4-methylpentanoate or butyl 4-alkoxy-4-methylpentanoate .

Scientific Research Applications

Butyl 4-hydroxy-4-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of butyl 4-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxy-4-methylpentanoate
  • Methyl 2-amino-3-methylpentanoate
  • Ethyl 3-amino-4-methylpentanoate hydrochloride

Uniqueness

Butyl 4-hydroxy-4-methylpentanoate stands out due to its specific combination of functional groups, which confer unique reactivity and versatility. Its hydroxyl and ester groups allow it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

1861964-48-8

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

butyl 4-hydroxy-4-methylpentanoate

InChI

InChI=1S/C10H20O3/c1-4-5-8-13-9(11)6-7-10(2,3)12/h12H,4-8H2,1-3H3

InChI Key

UVRSIXOGOGKWMK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(C)(C)O

Purity

95

Origin of Product

United States

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